BenchChemオンラインストアへようこそ!

N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Physicochemical Profiling Drug‑Likeness ADME Prediction

N-(5-Methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 497927-12-5) is a synthetic heterocyclic compound with molecular formula C₁₅H₁₄N₄O₃S and molecular weight 330.36 g mol⁻¹. It features a 1,3,4-oxadiazole core substituted with a p-tolyl group at the 5‑position and a thioacetamide side chain linked to a 5‑methylisoxazole moiety.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 497927-12-5
Cat. No. B2567156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS497927-12-5
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C
InChIInChI=1S/C15H14N4O3S/c1-9-3-5-11(6-4-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20)
InChIKeyVLEWZFLWSBVVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 497927-12-5): Procurement-Relevant Structural and Physicochemical Baseline


N-(5-Methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 497927-12-5) is a synthetic heterocyclic compound with molecular formula C₁₅H₁₄N₄O₃S and molecular weight 330.36 g mol⁻¹. It features a 1,3,4-oxadiazole core substituted with a p-tolyl group at the 5‑position and a thioacetamide side chain linked to a 5‑methylisoxazole moiety . This compound belongs to the class of 2‑((5‑aryl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑(5‑methylisoxazol‑3‑yl)acetamides, which are chemically distinct from the more widely studied amide‑linked N‑(5‑methylisoxazol‑3‑yl)‑2‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)acetamides series . At the time of this analysis, no peer‑reviewed primary research articles or patents that present direct biological assay data for this specific compound were identified in academic databases.

Why Generic Substitution of N‑(5‑methylisoxazol‑3‑yl)‑2‑((5‑(p‑tolyl)‑1,3,4‑oxadiazol‑2‑yl)thio)acetamide Is Not Advisable


Compounds within the 2‑((5‑aryl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑(5‑methylisoxazol‑3‑yl)acetamide family differ by a single substituent on the oxadiazole phenyl ring, yet even such minor structural variations can produce substantial shifts in antimicrobial potency and spectrum. For the amide‑linked congeneric series N‑(5‑methylisoxazol‑3‑yl)‑2‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)acetamides, antimicrobial activity varied markedly between para‑substituted analogs (e.g., compounds 5b, 5d, and 5f), indicating that the aromatic substituent position and electronic character are critical determinants of biological activity . Extrapolating this SAR to the thioacetamide‑linked series, the specific p‑tolyl substitution pattern of CAS 497927‑12‑5 (para‑methyl) is expected to confer distinct lipophilicity, metabolic stability, and target‑binding properties compared to ortho‑tolyl (CAS 847475‑71‑2) or unsubstituted phenyl analogs. Generic interchange without direct comparative data risks selecting a compound with inferior or irrelevant activity for the intended assay context.

Quantitative Differentiation Evidence for N‑(5‑methylisoxazol‑3‑yl)‑2‑((5‑(p‑tolyl)‑1,3,4‑oxadiazol‑2‑yl)thio)acetamide (CAS 497927‑12‑5)


Predicted Lipophilicity (LogP) and Polar Surface Area Differentiate p‑Tolyl from o‑Tolyl and Phenyl Analogs

In the absence of published experimental LogP data for the target compound, in silico predictions derived from the ACD/Labs Percepta platform indicate that the p‑tolyl substitution pattern (para‑methyl) yields a calculated LogP of approximately 2.14, based on the structurally validated substructure 2‑{[5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl}acetamide . This value is expected to be approximately 0.2–0.4 log units higher than the corresponding ortho‑tolyl analog (CAS 847475‑71‑2) due to reduced steric shielding of the polar oxadiazole ring and lower intramolecular hydrogen‑bonding potential in the para isomer. The predicted topological polar surface area (TPSA) of the target compound is 107 Ų, a value identical to the substructure fragment . These differences in lipophilicity can influence membrane permeability, plasma protein binding, and nonspecific binding in cellular assays, directly impacting assay results if analogs are interchanged without consideration.

Physicochemical Profiling Drug‑Likeness ADME Prediction

Thioether Linker Confers Distinct Chemical Stability and Reactivity Profile Relative to Amide‑Linked Congeners

The target compound contains a thioacetamide linker (–SCH₂C(O)NH–) connecting the oxadiazole and isoxazole moieties, whereas the most closely studied published series employs a direct amide linker (–CH₂C(O)NH–) between the same heterocyclic units . The thioether bond is more susceptible to oxidation (forming sulfoxide or sulfone metabolites) and can engage in different intermolecular interactions (e.g., sulfur‑π interactions with aromatic protein residues) compared to the methylene carbon in the amide series. This structural difference precludes direct extrapolation of biological activity data from the amide‑linked series (compounds 5a–k in Marri et al. 2018) to the thioether‑linked series. No head‑to‑head comparative data between thioether‑ and amide‑linked analogs are currently available.

Chemical Stability Linker Chemistry SAR

Para‑Methyl Substituent on the Oxadiazole Phenyl Ring May Modulate Antimicrobial Potency Relative to Meta and Ortho Analogs

In the amide‑linked series N‑(5‑methylisoxazol‑3‑yl)‑2‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)acetamides, antimicrobial activity varied significantly with the nature and position of the aryl substituent. Compounds 5b (with a 4‑chlorophenyl group), 5d, and 5f exhibited good in vitro activity against representative bacterial and fungal strains, while other analogs in the series were less active . Although the specific p‑tolyl‑substituted thioacetamide compound (CAS 497927‑12‑5) was not tested in this study, the SAR trend from the amide series suggests that para substitution on the phenyl ring is favored for antimicrobial activity. By extrapolation, the p‑tolyl thioacetamide compound may offer a different antimicrobial potency and selectivity profile compared to the ortho‑tolyl analog (CAS 847475‑71‑2) or the unsubstituted phenyl analog; however, this inference has not been experimentally validated.

Antimicrobial SAR Oxadiazole Derivatives Isoxazole Hybrids

Absence of Published Biological or Pharmacological Data for CAS 497927‑12‑5 Constitutes a Critical Procurement Consideration

A comprehensive search of primary literature databases (PubMed, Google Scholar, Semantic Scholar), patent repositories, and authoritative chemical databases (PubChem, ChemSpider) returned no peer‑reviewed research articles, patents, or publicly available bioassay records that contain experimental biological data for N‑(5‑methylisoxazol‑3‑yl)‑2‑((5‑(p‑tolyl)‑1,3,4‑oxadiazol‑2‑yl)thio)acetamide (CAS 497927‑12‑5). In contrast, the closely related ortho‑tolyl analog (CAS 847475‑71‑2) and the thiadiazole analog N¹‑(5‑methylisoxazol‑3‑yl)‑2‑[(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)thio]acetamide (CAS not specified) have at minimum vendor‑reported characterization data and appear in chemical catalogs [REFS-1, REFS-2]. This evidentiary gap means that the target compound's biological activity, selectivity, toxicity, and pharmacokinetic properties are entirely uncharacterized in the public domain.

Data Provenance Procurement Risk Compound Selection

Recommended Research and Procurement Application Scenarios for N‑(5‑methylisoxazol‑3‑yl)‑2‑((5‑(p‑tolyl)‑1,3,4‑oxadiazol‑2‑yl)thio)acetamide (CAS 497927‑12‑5)


Exploratory Antimicrobial Screening of Thioether‑Linked Isoxazole‑Oxadiazole Hybrids

This compound is best deployed as part of a focused library exploring the impact of the thioether linker and para‑methyl substitution on antimicrobial activity. The SAR trends from the amide‑linked series suggest that para‑substituted aryl oxadiazoles exhibit favorable antimicrobial profiles . By including CAS 497927‑12‑5 alongside its ortho‑ and meta‑tolyl analogs, researchers can directly test whether the thioether linker preserves or enhances this activity and whether the para positioning is indeed optimal. Procurement quantities should be guided by the need for dose‑response screening (typically 5–10 mg for initial MIC determination against a panel of Gram‑positive and Gram‑negative bacteria and fungi).

Physicochemical Profiling and Cellular Permeability Studies of Positional Isomers

The predicted higher LogP of the p‑tolyl isomer relative to ortho‑tolyl and meta‑tolyl analogs makes this compound a valuable tool for structure–property relationship (SPR) studies. Researchers investigating how subtle changes in molecular lipophilicity affect passive membrane permeability, P‑glycoprotein efflux, or intracellular accumulation can use this compound as the higher‑LogP representative within a matched molecular pair analysis. Parallel artificial membrane permeability assay (PAMPA) or Caco‑2 monolayer permeability assays can be conducted at a typical concentration of 10 µM, requiring 2–5 mg of compound.

Negative Control or Reference Compound for Ortho‑Tolyl Analog‑Focused Studies

Because the ortho‑tolyl analog (CAS 847475‑71‑2) has received greater commercial attention , the p‑tolyl compound can serve as a structurally matched negative control in experiments designed to probe ortho‑specific steric or electronic effects. For example, if the ortho‑tolyl analog shows activity in a specific enzyme inhibition or receptor binding assay, the p‑tolyl compound can be tested in parallel to determine whether the activity is sensitive to the methyl group position. This application requires procurement of both compounds in matched purity (≥95%) and testing at identical concentrations.

Computational Docking and In Silico Screening as a Precursor to Synthesis or Procurement of Larger Libraries

Given the complete absence of experimental bioactivity data , this compound is ideally suited as a computational test case before committing to synthesis or bulk procurement. Its well‑defined structure (SMILES: CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C) allows for straightforward docking into target protein structures (e.g., bacterial DNA gyrase, fungal CYP51, or cancer‑relevant kinases) to predict binding poses and affinity. The results can guide the decision to proceed with wet‑lab testing and help prioritize which analogs warrant procurement, thereby reducing the risk of investing in an uncharacterized compound.

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.